N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using a suitable phenyl halide and a palladium catalyst.
Formation of Benzamide: The benzamide moiety is formed by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base like triethylamine.
Introduction of Alkoxy Group: The final step involves the alkylation of the benzamide with 3-methylbutanol under basic conditions to introduce the 3-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), catalytic or stoichiometric amounts.
Major Products
Scientific Research Applications
Chemistry
In chemistry, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its benzothiazole moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties . Researchers are investigating its potential as a drug candidate for various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure makes it a valuable component in the design of advanced materials for electronics, coatings, and other applications .
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.
Benzamides: Compounds such as N-phenylbenzamide and N-(2-hydroxyphenyl)benzamide share the benzamide moiety and are used in various applications.
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide is unique due to the combination of its benzothiazole and benzamide structures, along with the 3-methylbutoxy group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H26N2O2S |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C26H26N2O2S/c1-17(2)14-15-30-23-7-5-4-6-21(23)25(29)27-20-11-9-19(10-12-20)26-28-22-13-8-18(3)16-24(22)31-26/h4-13,16-17H,14-15H2,1-3H3,(H,27,29) |
InChI Key |
LTDWYPCAMPFNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.